GUAI-1(5)-EN-11-OL:ACETATE
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Overview
Description
Guaiol acetate is a sesquiterpenoid.
Guaiol acetate is a natural product found in Angelica gigas with data available.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Shares a similar structural framework but differs in functional groups.
γ-Eudesmol: Another guaiane sesquiterpenoid with similar structural features but different biological activities.
Rosifoliol: A stereoisomer with distinct chemical and biological properties
Properties
CAS No. |
134-28-1 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-8-14(17(4,5)19-13(3)18)10-16-12(2)7-9-15(11)16/h11-12,14H,6-10H2,1-5H3/t11-,12-,14+/m0/s1 |
InChI Key |
DRFSOBZVMGLICQ-SGMGOOAPSA-N |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C |
134-28-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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